N-Butyl-2,3-difluoro-6-nitroaniline
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Overview
Description
N-Butyl-2,3-difluoro-6-nitroaniline is a chemical compound belonging to the family of anilines. It has the molecular formula C10H12F2N2O2 and a molecular weight of 230.21 g/mol . This compound is characterized by the presence of butyl, difluoro, and nitro groups attached to an aniline core, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2,3-difluoro-6-nitroaniline typically involves the nitration of 2,3-difluoroaniline followed by the alkylation of the resulting nitroaniline with butyl halides. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2,3-difluoro-6-nitroaniline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: N-Butyl-2,3-difluoro-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
N-Butyl-2,3-difluoro-6-nitroaniline finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2,3-difluoro-6-nitroaniline involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The difluoro groups may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-2,3-difluoro-6-nitroaniline: Similar structure but with a tert-butyl group instead of a butyl group.
2,3-Difluoro-6-nitroaniline: Lacks the butyl group, making it less hydrophobic.
Uniqueness
N-Butyl-2,3-difluoro-6-nitroaniline is unique due to the presence of both butyl and difluoro groups, which confer specific chemical and physical properties.
Properties
IUPAC Name |
N-butyl-2,3-difluoro-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-3-6-13-10-8(14(15)16)5-4-7(11)9(10)12/h4-5,13H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWJZNBNYYMEQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734416 |
Source
|
Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249896-03-4 |
Source
|
Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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